molecular formula C25H22ClNO4S B2809312 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 872206-51-4

1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No.: B2809312
CAS No.: 872206-51-4
M. Wt: 467.96
InChI Key: SSPXZCWIOMPWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a quinolinone derivative characterized by a substituted quinoline core. Key structural features include:

  • 3-((4-Ethylphenyl)sulfonyl) group: The sulfonyl moiety at position 3 enhances polarity and may contribute to biological activity, such as kinase inhibition, via hydrogen bonding or hydrophobic interactions.
  • 6-Methoxy group: This electron-donating substituent at position 6 likely influences electronic distribution across the aromatic system and modulates solubility.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-17-6-11-21(12-7-17)32(29,30)24-16-27(15-18-4-8-19(26)9-5-18)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPXZCWIOMPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinolinone derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 1-(4-Cl-benzyl), 3-(4-Et-Ph-SO₂), 6-OMe C₂₇H₂₃ClN₂O₄S ~518.0 Hypothesized kinase inhibition
1-(4-Cl-benzyl)-6-ethoxy-3-(4-<i>i</i>Pr-Ph-SO₂)-4(1H)-quinolinone 6-OEt, 3-(4-<i>i</i>Pr-Ph-SO₂) C₂₇H₂₆ClNO₄S 496.0 Structural analog; increased lipophilicity
4-Amino-2-(4-Cl-Ph)-3-(4-OMe-Ph)-quinoline (4k) 4-NH₂, 2-(4-Cl-Ph), 3-(4-OMe-Ph) C₂₂H₁₇ClN₂O 360.8 Pd-catalyzed synthesis; m.p. 223–225°C
1-Benzyl-4-OH-3-Ph-quinolin-2(1H)-one (4E) 1-Bn, 4-OH, 3-Ph C₂₂H₁₇NO₂ 335.4 Thermal condensation; precursor to chlorinated derivatives

Substituent Effects on Physicochemical Properties

  • Sulfonyl vs. Hydroxy Groups: The sulfonyl group in the target compound (vs.
  • Alkoxy Variations : The 6-methoxy group (target) vs. 6-ethoxy () alters lipophilicity (log<i>P</i>), with methoxy being less lipophilic than ethoxy. This may influence membrane permeability and bioavailability.
  • Chlorobenzyl vs.

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